molecular formula C11H11N5O2 B1602073 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine CAS No. 69945-52-4

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine

货号: B1602073
CAS 编号: 69945-52-4
分子量: 245.24 g/mol
InChI 键: AIZLSGCCJQCUJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,4-Diamino-5-(4-nitrobenzyl)pyrimidine is a high-purity chemical reagent designed for research applications. This compound belongs to the 2,4-diamino pyrimidine (DAPY) class, a useful fragment in the design of anticancer agents . It serves as a key intermediate in the synthesis of novel compounds for pharmacological evaluation, particularly in the development of potent Focal Adhesion Kinase (FAK) inhibitors . FAK is a non-receptor tyrosine kinase that is overexpressed in various cancer cells and is a promising target for cancer treatment, as its inhibition can suppress cancer progression, migration, and angiogenesis . Researchers can utilize this nitrobenzyl-substituted pyrimidine to explore structure-activity relationships, especially in optimizing substituents that interact with the DFG-helical region of FAK to improve selectivity and potency . The product is intended for use in chemical synthesis and biological screening in a controlled laboratory environment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[(4-nitrophenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c12-10-8(6-14-11(13)15-10)5-7-1-3-9(4-2-7)16(17)18/h1-4,6H,5H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZLSGCCJQCUJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(N=C2N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50566742
Record name 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69945-52-4
Record name 5-[(4-Nitrophenyl)methyl]pyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50566742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Spectroscopic and Crystallographic Analysis

Infrared (IR) spectroscopy is a crucial analytical technique used to identify the functional groups present in a molecule. For 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine, the IR spectrum provides valuable information about its molecular structure. The characteristic absorption bands confirm the presence of specific bonds and functional moieties within the compound.

The analysis of the IR spectrum of this compound reveals several key absorption peaks. The N-H stretching vibrations of the primary amino groups (NH₂) typically appear as a pair of bands in the region of 3500-3300 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3100-3000 cm⁻¹.

A significant feature in the spectrum is the presence of strong absorption bands corresponding to the nitro group (NO₂). The asymmetric and symmetric stretching vibrations of the nitro group are typically found in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. These bands are a definitive indicator of the nitro functionality in the molecule.

Furthermore, the C=N and C=C stretching vibrations of the pyrimidine (B1678525) ring and the benzene (B151609) ring are expected to appear in the 1650-1400 cm⁻¹ region. The bending vibrations for the N-H groups can also be observed at lower frequencies.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

Table 1: Characteristic Infrared Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Type
3500-3300Amino (N-H)Stretching
3100-3000Aromatic (C-H)Stretching
1550-1475Nitro (N-O)Asymmetric Stretching
1360-1290Nitro (N-O)Symmetric Stretching
1650-1400Pyrimidine & Benzene Rings (C=N, C=C)Stretching

For a hypothetical crystal structure of this compound, one would expect to determine key parameters such as the unit cell dimensions (a, b, c, α, β, γ), the space group, and the Z value (the number of molecules per unit cell). The analysis would also reveal the planarity of the pyrimidine and phenyl rings and the torsion angles that define the orientation of the nitrobenzyl group relative to the pyrimidinediamine core.

Intermolecular interactions, such as hydrogen bonds involving the amino groups and the nitro group, would be crucial in stabilizing the crystal packing. These interactions play a significant role in the physical properties of the compound.

A representative table of crystallographic data that would be obtained from a single crystal X-ray diffraction analysis is shown below.

Table 2: Representative Single Crystal X-ray Diffraction Data

ParameterValue
Empirical FormulaC₁₁H₁₁N₅O₂
Formula Weight245.24
Crystal System(e.g., Monoclinic)
Space Group(e.g., P2₁/c)
a (Å)(To be determined)
b (Å)(To be determined)
c (Å)(To be determined)
α (°)(To be determined)
β (°)(To be determined)
γ (°)(To be determined)
Volume (ų)(To be determined)
Z(To be determined)
Density (calculated) (g/cm³)(To be determined)
Absorption Coefficient (mm⁻¹)(To be determined)
F(000)(To be determined)
Crystal Size (mm³)(To be determined)
Theta range for data collection (°)(To be determined)
Reflections collected(To be determined)
Independent reflections(To be determined)
R-int(To be determined)
Final R indices [I>2sigma(I)](To be determined)
R indices (all data)(To be determined)

Molecular Mechanism of Action and Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR) as the Primary Molecular Target

The principal molecular target for 2,4-diamino-5-(4-nitrobenzyl)pyrimidine and its related compounds is dihydrofolate reductase (DHFR). researchgate.net This essential enzyme plays a critical role in the biosynthesis of nucleic acids and amino acids, making it a key target for various therapeutic agents. researchgate.netnih.gov DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor in one-carbon transfer reactions necessary for the synthesis of purines, thymidylate, and certain amino acids. nih.govmdpi.com Inhibition of DHFR disrupts these crucial metabolic pathways, ultimately leading to the cessation of cell growth and division. zsmu.edu.ua The 2,4-diaminopyrimidine (B92962) structure is a common motif found in many DHFR inhibitors. researchgate.net

DHFR from Various Biological Sources (e.g., Bacterial, Protozoan, Mammalian)

Dihydrofolate reductases are ubiquitous enzymes found in a wide range of organisms, from bacteria and protozoa to mammals. researchgate.netmdpi.com While the fundamental function of DHFR is conserved across species, there are significant structural differences in the enzyme among these diverse biological sources. mdpi.com These variations are particularly notable in the active site of the enzyme. mdpi.com

For instance, DHFR from different species, such as human, bovine, murine, and E. coli, exhibit a high degree of homology, yet variations exist, primarily concerning the hydrophobic nature of their binding sites. mdpi.com These species-specific differences in the DHFR enzyme are exploited in drug design to create selective inhibitors. nih.govnih.gov The goal is often to develop compounds that are highly potent against the DHFR of a pathogen (e.g., bacterial or protozoan) while having minimal effect on the host's (e.g., mammalian) enzyme, thereby reducing potential toxicity. nih.govnih.gov Research has focused on developing 2,4-diamino-5-benzylpyrimidine derivatives that demonstrate high selectivity for the DHFR of pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, which are common opportunistic pathogens. nih.govnih.gov

Comparative Analysis of DHFR Binding Sites

The binding of inhibitors like 2,4-diamino-5-benzylpyrimidines to the active site of DHFR is largely governed by a set of analogous residues across different species. nih.gov However, the relative contribution of individual residues to inhibitor binding can differ. nih.gov The active site of all DHFRs contains a highly conserved acidic residue, which is glutamic acid in vertebrates and aspartic acid in bacteria. mdpi.com This residue is crucial for the catalytic activity of the enzyme.

Structural analyses have revealed that the binding of inhibitors to the DHFR active site involves a series of non-covalent interactions, including hydrogen bonds and steric interactions. nih.gov For example, in E. coli DHFR, the binding of the inhibitor trimethoprim (B1683648) involves hydrogen bonding with Asp27. The binding of inhibitors can induce conformational changes in the enzyme, affecting its dynamics and catalytic function. nih.gov

Quantitative structure-activity relationship (QSAR) studies on 2,4-diamino-5-benzylpyrimidines have suggested that these compounds bind to DHFR with distinct shape features compared to other classes of inhibitors like triazines and quinazolines. nih.gov These studies also postulate that substitution at the meta position of the benzyl (B1604629) ring may be preferable to substitution at the para position for optimal binding. nih.gov

Enzymatic Inhibition Kinetics of this compound and Analogs

The inhibitory activity of this compound and its analogs against DHFR is quantified through various enzymatic inhibition kinetic studies. These studies provide crucial data on the potency and mechanism of inhibition.

Determination of Inhibition Constants (Ki)

The inhibition constant (Ki) is a measure of the affinity of an inhibitor for an enzyme. A lower Ki value indicates a stronger binding affinity and thus a more potent inhibitor. For a series of 2,4-diamino-5-[(1,2-dihydro-6-quinolyl)methyl]pyrimidines, which are analogs of the benzylpyrimidines, apparent Ki values for E. coli DHFR were determined. nih.gov One analog demonstrated a Ki value 13 times lower than that of trimethoprim, a well-known DHFR inhibitor. nih.gov Another study on a different set of analogs reported a Ki for rat liver DHFR as low as 0.00035 nM for a particularly potent compound. nih.gov

Determination of Half-Maximal Inhibitory Concentration (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly used measure of inhibitor potency. The IC50 values for 2,4-diamino-5-benzylpyrimidine derivatives have been determined against DHFR from various sources.

For example, a study on 2,4-diamino-5-aryl-6-ethylpyrimidine analogs reported potent inhibitory activity against T. gondii DHFR with IC50 values ranging from 0.0018 to 0.14 µM, and against rat liver DHFR with IC50 values from 0.0029 to 0.27 µM. nih.gov Another series of 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines also showed significant inhibitory activity against DHFR from P. carinii, T. gondii, and M. avium, with IC50 values in the nanomolar range for the most potent compounds. nih.gov

The table below presents IC50 values for selected 2,4-diamino-5-benzylpyrimidine analogs against DHFR from different organisms.

Compound AnalogTarget OrganismIC50 (µM)
2,4-diamino-5-{4'-[N-[4"-(N"-methylcarbamoyl)benzyl]-N- methylamino]-3'-nitrophenyl}-6-ethylpyrimidineToxoplasma gondiiPotent Inhibition
2,4-diamino-5-{4'-[N-[4"-(N"-methylcarbamoyl)benzyl]-N- methylamino]-3'-nitrophenyl}-6-ethylpyrimidineRat LiverPotent Inhibition
2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidinePneumocystis carinii0.023
2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineToxoplasma gondii0.0055
2,4-diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineMycobacterium avium0.0015
4-nitrophenyl analogue of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidineHuman TS0.11
4-nitrophenyl analogue of 2-amino-4-oxo-6-methylthieno[2,3-d]pyrimidineHuman DHFR0.56

Note: "Potent Inhibition" indicates that the source mentions high activity without providing a specific numerical value.

Mechanistic Classification of Inhibition (e.g., Mixed-Type)

The mechanism by which an inhibitor binds to an enzyme can be classified into different types, such as competitive, non-competitive, uncompetitive, or mixed-type. While the specific mechanistic classification for this compound is not explicitly detailed in the provided context, DHFR inhibitors that are structural analogs of the substrate, dihydrofolate, typically act as competitive inhibitors by binding to the active site. wikipedia.org However, it has also been shown that allosteric site binders can inhibit E. coli DHFR through uncompetitive or non-competitive mechanisms. wikipedia.org Further detailed kinetic studies would be required to definitively classify the inhibition type of this compound.

Ligand-Enzyme Binding Interactions

The binding of this compound to the DHFR active site is a multifaceted process governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions collectively stabilize the enzyme-inhibitor complex, leading to potent inhibition. The core 2,4-diaminopyrimidine scaffold serves as the primary anchor, establishing a network of interactions that are conserved across this class of inhibitors. nih.govmdpi.com

Hydrogen bonds are fundamental to the anchoring of 2,4-diaminopyrimidine inhibitors within the DHFR active site. For this compound, the pyrimidine (B1678525) ring is the principal participant in this network. At physiological pH, the N1 atom of the pyrimidine ring is typically protonated, allowing it to form a strong ionic hydrogen bond with a highly conserved acidic amino acid residue, such as Glutamate-30 (Glu30) in human DHFR or Aspartate-27 (Asp27) in bacterial DHFR. mdpi.comnih.gov

The 2-amino and 4-amino groups of the pyrimidine ring are also critical contributors. The 2-amino group often forms an additional hydrogen bond with the same acidic residue (Glu30/Asp27). mdpi.com The 4-amino group typically establishes hydrogen bonds with the backbone carbonyl oxygen atoms of conserved residues like Isoleucine-7 (Ile7) and Valine-115 (Val115). nih.gov Molecular docking studies on related compounds suggest the nitro group may also participate in water-mediated hydrogen bonds with residues such as Valine-8 (Val8) and Glutamine-35 (Gln35), further stabilizing the complex. mdpi.com

Interacting Part of LigandPotential H-Bonding Residues in DHFR
Pyrimidine N1 (protonated)Glu30 (human), Asp27 (bacterial)
2-Amino GroupGlu30 (human), Asp27 (bacterial)
4-Amino GroupIle7, Val115 (backbone carbonyls)
Nitro Group (via water)Val8, Gln35

This table is based on interactions reported for the 2,4-diaminopyrimidine class of inhibitors.

While hydrogen bonds anchor the pyrimidine ring, the 5-benzyl moiety is crucial for establishing hydrophobic and van der Waals interactions that enhance binding affinity. nih.gov The 4-nitrobenzyl group of the inhibitor fits into a hydrophobic pocket within the active site. This pocket is lined by several nonpolar amino acid residues.

Key hydrophobic interactions are formed between the benzyl ring of the inhibitor and the side chains of aromatic and aliphatic residues. Phenylalanine-31 (Phe31) and Phenylalanine-34 (Phe34) are frequently involved in π-π stacking or π-cation interactions with the inhibitor's aromatic system. mdpi.com In the case of the 4-nitrobenzyl group, the electron-withdrawing nature of the nitro substituent can modulate the aromatic ring's electronic properties, potentially leading to a favorable π-cation interaction with the side chain of Phe31. mdpi.com Additional van der Waals contacts can be formed with residues like Leucine-22 (Leu22), Threonine-56 (Thr56), Serine-59 (Ser59), and Isoleucine-60 (Ile60). nih.govnih.gov

The potent and selective inhibition of DHFR by this compound is determined by its interactions with a specific constellation of amino acid residues.

Glu30/Asp27: This conserved acidic residue is the primary anchoring point for the 2,4-diaminopyrimidine ring through a strong charge-assisted hydrogen bond. mdpi.comnih.gov Its interaction is considered essential for the binding of all inhibitors in this class.

Ile7, Val8, and Val115: These residues form part of the active site pocket and interact with the inhibitor primarily through their backbone atoms, forming key hydrogen bonds with the 4-amino group of the pyrimidine ring. nih.gov

Phe31 and Phe34: These aromatic residues are critical for hydrophobic interactions. They form a significant part of the hydrophobic pocket that accommodates the benzyl group. mdpi.comnih.gov Their side chains can engage in π-stacking with the inhibitor's benzyl ring, and Phe31, in particular, may form a π-cation interaction with the nitro-substituted ring. mdpi.com

Leu22: The side chain of this residue contributes to the hydrophobic pocket, making van der Waals contacts that help orient the benzyl substituent for optimal binding. researchgate.net

Amino Acid ResidueLocation/RoleType of InteractionInteracting Part of Ligand
Glu30 (human)Active SiteIonic Hydrogen BondPyrimidine N1, 2-Amino Group
Phe31Hydrophobic Pocketπ-cation, Hydrophobic4-Nitrobenzyl Ring
Phe34Hydrophobic Pocketπ-π Stacking, HydrophobicBenzyl Ring
Ile7 / Val115Active SiteHydrogen Bond (backbone)4-Amino Group
Leu22Hydrophobic Pocketvan der WaalsBenzyl Ring

This table summarizes the key amino acid interactions for the 2,4-diamino-5-benzylpyrimidine class of inhibitors.

Structural Basis of DHFR Inhibition

The structural foundation for DHFR inhibition by compounds like this compound has been extensively elucidated through crystallographic studies of related inhibitors and molecular modeling. These studies reveal how the inhibitor occupies the active site, preventing the binding and subsequent reduction of dihydrofolate.

While a specific crystal structure for the this compound-DHFR complex is not publicly documented, numerous structures of DHFR complexed with analogous 2,4-diamino-5-benzylpyrimidines (such as trimethoprim) and other antifolates (like methotrexate) provide a clear and reliable model for its binding mode. nih.govrcsb.org These X-ray structures universally show the 2,4-diaminopyrimidine ring positioned deep within the active site, making the key hydrogen bonds with the conserved acidic residue (Glu30 or Asp27) and backbone atoms of Ile7 and Val115. nih.govresearchgate.net

The 5-benzyl group is observed extending from the pyrimidine core into the adjacent hydrophobic pocket, where it is surrounded by residues like Phe31, Phe34, and Leu22. researchgate.net The orientation of this benzyl ring is critical for affinity and selectivity. Quantitative structure-activity relationship (QSAR) studies have suggested that for 5-benzylpyrimidines, substitution at the meta position of the benzyl ring is often more favorable for binding than substitution at the para position, as seen in the 4-nitro compound. nih.gov

The binding of inhibitors to DHFR is not a simple lock-and-key mechanism but rather an induced-fit process that involves significant conformational changes in the enzyme. rcsb.org Crystallographic and NMR studies show that DHFR is a dynamic enzyme, existing in multiple conformational states. nih.gov The active site is flanked by flexible loops, notably the Met20 loop (residues 9-24). mdpi.com

Upon the binding of a ligand like this compound, these loops can undergo substantial rearrangement. For instance, the binding of inhibitors often stabilizes a "closed" conformation, where the Met20 loop moves to partially cover the active site, sequestering the inhibitor from the solvent. nih.gov This induced conformational change enhances the network of contacts between the enzyme and the inhibitor, leading to a more stable, high-affinity complex. The binding of potent inhibitors like methotrexate (B535133) and trimethoprim has been shown to quench the natural dynamic fluctuations of these loops, effectively locking the enzyme in an inhibited state. nih.gov

Comparison with Known DHFR Inhibitors

The evaluation of a novel therapeutic candidate necessitates a thorough comparison with established drugs that target the same biological molecule. In the context of dihydrofolate reductase (DHFR) inhibition, "this compound" is benchmarked against well-known inhibitors such as Methotrexate, Trimethoprim, and Pyrimethamine (B1678524). This comparative analysis helps to elucidate the potential potency and selectivity of the compound. While specific quantitative inhibitory data for "this compound" against DHFR is not extensively available in peer-reviewed literature, a robust understanding can be extrapolated from the vast body of structure-activity relationship (SAR) studies concerning the 2,4-diamino-5-benzylpyrimidine class of compounds.

Detailed Research Findings

The inhibitory potential of any DHFR inhibitor is commonly expressed as its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. The IC₅₀ values for established DHFR inhibitors vary depending on the species from which the enzyme is derived, a reflection of the structural differences in the enzyme's active site across species.

Table 1: Inhibitory Potency (IC₅₀) of Known DHFR Inhibitors against Various DHFR Enzymes

Compound Enzyme Source IC₅₀ (nM) Reference(s)
Methotrexate Human 4.74 acs.org
Toxoplasma gondii 78.3 acs.org
L1210 Mouse Leukemia 72 nih.gov
Bovine Liver ~4 nih.gov
Trimethoprim Human 33,100 acs.org
Escherichia coli - nih.gov
Pneumocystis carinii 12,000 guidetopharmacology.org
Human (recombinant) 55,260 mdpi.comnih.gov
Pyrimethamine Human 760 ± 130 acs.org
Toxoplasma gondii 139 ± 49 acs.org
Trypanosoma brucei 45 mdpi.com
Human (enzymatic assay) 52,000 ± 35,000 researchgate.net

Note: IC₅₀ values can vary between studies due to different experimental conditions.

Methotrexate , a classical antifolate, is a potent inhibitor of human DHFR, which contributes to its efficacy as a chemotherapeutic agent but also to its host toxicity. nih.gov In contrast, Trimethoprim and Pyrimethamine are nonclassical, lipophilic inhibitors that exhibit selectivity for prokaryotic and protozoal DHFR, respectively, over the human enzyme. acs.orgrjpbr.com This selectivity is the cornerstone of their use as antimicrobial and antiprotozoal agents.

The 2,4-diamino-5-benzylpyrimidine scaffold, to which "this compound" belongs, is a well-established pharmacophore for DHFR inhibition. nih.gov Structure-activity relationship studies have demonstrated that the 2,4-diaminopyrimidine moiety is crucial for binding to the active site of DHFR, mimicking the binding of the natural substrate, dihydrofolate. The 5-benzyl group extends into a hydrophobic pocket of the enzyme, and substitutions on this ring significantly influence the compound's potency and selectivity. nih.gov

Research indicates that the nature and position of the substituents on the benzyl ring are critical. For instance, a quantitative structure-activity relationship (QSAR) analysis of a series of 2,4-diamino-5-benzylpyrimidines suggested that substitutions at the meta position of the benzyl ring are often more favorable for inhibitory activity than those at the para position. nih.gov

In the case of "this compound," the key structural feature is the nitro group at the para position of the benzyl ring. The nitro group is strongly electron-withdrawing. This is in contrast to the electron-donating methoxy (B1213986) groups found in the highly effective antibacterial agent, Trimethoprim. mdpi.com The electronic properties of the substituent can influence the interaction of the benzyl ring with the amino acid residues within the hydrophobic pocket of DHFR.

While direct comparative data is lacking, it is plausible that the 4-nitro substitution could modulate the binding affinity for DHFR. However, without experimental IC₅₀ values for "this compound," its precise potency relative to Methotrexate, Trimethoprim, and Pyrimethamine remains to be empirically determined. Further enzymatic assays are required to quantify its inhibitory activity against DHFR from various species to fully understand its potential as a therapeutic agent.

Structure Activity Relationship Sar and Ligand Design

Elucidation of Key Pharmacophoric Features

The fundamental pharmacophore of 2,4-diamino-5-benzylpyrimidine inhibitors consists of the 2,4-diaminopyrimidine (B92962) ring and a substituted benzyl (B1604629) group attached at the 5-position. The 2,4-diaminopyrimidine moiety is a critical component, serving as the primary anchor for binding to the active site of enzymes like DHFR. nih.gov

Detailed structural studies have revealed that the interactions of the 2,4-diaminopyrimidine ring are highly conserved. Specifically, the 4-amino group typically forms a hydrogen bond with the backbone carbonyl oxygen of key amino acid residues, while the N1 atom and the 2-amino group engage in hydrogen bonding with an acidic residue, such as glutamate. nih.gov Furthermore, hydrophobic interactions between the pyrimidine (B1678525) ring and residues like phenylalanine contribute to the binding affinity. nih.gov

Impact of Substituent Effects on Inhibitory Potency and Selectivity

The inhibitory potency and selectivity of 2,4-diamino-5-benzylpyrimidine derivatives are profoundly influenced by the nature and position of substituents on the benzyl ring, as well as by variations in any alkyl chains present in the molecule.

Electronic and Steric Influences of Aryl Ring Substituents

Both the electronic and steric properties of substituents on the aryl ring play a significant role in modulating the inhibitory activity and selectivity of these compounds. cardiff.ac.uk Quantitative structure-activity relationship (QSAR) studies have been instrumental in dissecting these effects. nih.gov

Electron-withdrawing groups, such as the nitro group in 2,4-diamino-5-(4-nitrobenzyl)pyrimidine, can significantly impact the electronic distribution of the benzyl ring, which in turn affects interactions with the target enzyme. nih.govnih.gov The position of these substituents is also critical. For instance, studies on related compounds have shown that substituents at the meta position of the benzyl ring can be preferable to those at the para position for optimal binding to DHFR. nih.gov

The steric bulk of substituents also dictates how well the inhibitor fits into the enzyme's active site. Bulky substituents can either enhance binding by creating favorable van der Waals interactions or diminish it through steric hindrance. nih.gov Molecular modeling experiments on conformationally restricted analogs have suggested that crowding in the enzyme's active site, caused by extra atoms, can lead to decreased activity. nih.gov

The interplay between electronic and steric effects is complex. For example, the introduction of a methyl group at the C-5 position of the pyrimidine ring has been found to be optimal for achieving selectivity for certain kinases, highlighting that even small changes can have a profound impact on the selectivity profile due to a combination of electronic and steric factors. cardiff.ac.uk

Table 1: Effect of Aryl Ring Substituents on DHFR Inhibition
CompoundSubstituent at 5'-position of benzyl ringTarget EnzymeIC50 (nM)Selectivity Index (SI)Reference
282'-methoxy-5'-(3-carboxyphenyl)ethynylPc DHFR2328 nih.gov
282'-methoxy-5'-(3-carboxyphenyl)ethynylTg DHFR5.5120 nih.gov
282'-methoxy-5'-(3-carboxyphenyl)ethynylMa DHFR1.5430 nih.gov
292'-methoxy-5'-(4-carboxyphenyl)ethynylMa DHFR3.72200 nih.gov

Alkyl Chain Variations and Their Role

Variations in alkyl chains, either attached to the pyrimidine core or as linkers to substituents on the benzyl ring, can significantly affect the inhibitory activity. The length and nature of these alkyl chains influence the molecule's conformation, flexibility, and ability to reach and interact with specific regions within the enzyme's active site.

For instance, in a series of 2,4-diamino-5-[2'-methoxy-5'-(substituted)benzyl]pyrimidines, the length of an alkyloxy chain at the 5'-position of the benzyl ring was found to be a critical determinant of potency and selectivity against DHFR from different species. nih.govacs.org A study on 2,4-diamino-5-[5'-(ω-carboxyalkyloxy)benzyl]pyrimidines demonstrated that altering the number of carbon atoms in the alkyloxy chain led to significant differences in inhibitory activity. nih.govacs.org For example, a compound with a 4-carboxy-1-butynyl side chain showed high selectivity against Mycobacterium avium DHFR, while a similar compound with a longer 5-carboxy-1-pentynyl side chain was more potent against Pneumocystis carinii DHFR. nih.gov

These findings underscore the importance of optimizing alkyl chain length to achieve desired inhibitory profiles against specific targets. The flexibility and conformational freedom provided by these chains allow for fine-tuning of the ligand's interaction with the enzyme.

Influence of Nitro Group Position and Presence

The presence and position of a nitro group on the benzyl ring have a pronounced effect on the biological activity of 2,4-diamino-5-benzylpyrimidine derivatives. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the phenyl ring and its ability to participate in key interactions within the enzyme's active site.

Studies on related compounds have shown that the position of the nitro group is crucial. For example, in a series of chalcones, a nitro group at the ortho position was found to be important for anti-inflammatory activity, engaging in hydrogen bonding with specific amino acid residues. While not directly on the title compound, this illustrates the principle of positional importance.

In the context of 2,4-diamino-5-benzylpyrimidines, the para-nitro substitution, as in this compound, places the electron-withdrawing group in a position that can influence interactions with residues in the distal part of the active site pocket. The presence of the nitro group, compared to an unsubstituted benzyl ring, generally leads to a different electronic profile that can either enhance or decrease binding affinity depending on the specific enzyme's active site environment. The reduction of the nitro group to an amino group would drastically change the electronic nature from electron-withdrawing to electron-donating, which would be expected to have a significant impact on inhibitory activity.

Positional Scanning and Analog Derivatization for Enhanced Activity

Systematic positional scanning and the derivatization of analogs are powerful strategies for optimizing the inhibitory activity and selectivity of 2,4-diamino-5-benzylpyrimidines. This involves making modifications at various positions of the pyrimidine ring and the benzyl group to probe the chemical space and identify more potent compounds.

Numerous studies have demonstrated the success of this approach. For example, the synthesis of a series of 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines, where the substituent at the 5'-position was varied, led to the discovery of compounds with significantly improved potency and selectivity against DHFR from opportunistic pathogens. nih.gov In one instance, introducing a carboxyphenyl group linked by a two- or four-atom bridge at the 5'-position of the benzyl ring resulted in highly potent and selective inhibitors. nih.gov

Furthermore, modifications to the pyrimidine core itself have been explored. For example, the introduction of a methyl group at the 5-position of the pyrimidine ring in related scaffolds has been shown to be crucial for enhancing inhibitory activity against certain enzymes. nih.gov The synthesis and evaluation of a wide range of analogs with substituents at different positions of the benzyl ring (ortho, meta, and para) have provided a comprehensive SAR map, guiding the design of new inhibitors with improved pharmacological profiles. nih.govnih.gov

Table 2: Inhibitory Activity of 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidine Analogs against DHFR
Compound5'-SubstituentTarget EnzymeIC50 (nM)Selectivity IndexReference
2-(C≡C)-(CH2)2-COOHMa DHFRN/A910 nih.gov
3-(C≡C)-(CH2)3-COOHPc DHFRN/A79 nih.gov
4-(C≡C)-(CH2)4-COOHTg DHFR & Ma DHFRN/A>300 acs.org
6-(CH2)5-COOHTg DHFRN/A490 nih.gov

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a critical role in the interaction between a ligand and its target enzyme, and 2,4-diamino-5-benzylpyrimidine derivatives are no exception. The three-dimensional arrangement of atoms in these molecules can significantly influence their binding affinity and selectivity.

Conformationally restricted analogs have been synthesized to probe the bioactive conformation of these inhibitors. For example, connecting the ortho position of the benzene (B151609) ring to the methylene (B1212753) bridge to form a dihydroindene derivative creates a more rigid structure. nih.gov Studies on such analogs revealed that the S-isomer had a minimum-energy conformation similar to that of the parent compound when bound to E. coli DHFR, but molecular modeling suggested that the decreased activity was due to steric crowding within the enzyme. nih.gov

The introduction of chiral centers, for instance by modifying the linker between the pyrimidine and the benzyl ring, can lead to enantiomers with different biological activities. Chiral separation techniques, such as chiral high-performance liquid chromatography (HPLC), are essential for isolating and evaluating the individual enantiomers. researchgate.net The development of methods for separating enantiomers is crucial, as often only one enantiomer possesses the desired pharmacological activity. researchgate.netmdpi.com These studies highlight the importance of considering the stereochemical properties of 2,4-diamino-5-benzylpyrimidine derivatives in the design of new and more effective inhibitors.

Development of Novel Diaminopyrimidine Scaffolds with Modified Activity Profiles

The 2,4-diaminopyrimidine moiety is a crucial pharmacophore found in numerous biologically active compounds, serving as a versatile template for designing inhibitors of various enzymes, including dihydrofolate reductase (DHFR) and protein kinases. researchgate.netnih.gov Researchers have extensively modified this core structure to develop novel scaffolds with enhanced potency, selectivity, and altered activity profiles. These modifications often target different regions of the scaffold to optimize interactions with the target enzyme's active site.

A primary strategy in developing new diaminopyrimidine derivatives involves the chemical modification of the benzyl ring of 5-benzylpyrimidines. acs.orgoup.com Quantitative structure-activity relationship (QSAR) studies have been instrumental in understanding how different substituents on the benzyl ring influence inhibitory activity against both bacterial and avian DHFR. nih.gov For instance, in a study of 2,4-diamino-5-(2-X-benzyl)pyrimidines, it was found that for the bacterial enzyme, approximately 80% of the variance in inhibitory activity could be explained by steric factors. acs.org The presence of bulky, polarizable substituents at the 3, 4, and 5 positions of the benzyl ring generally enhances inhibitory potency, whereas any substituent larger than a small group at the ortho (2-position) is detrimental to binding. acs.org This suggests that the space around the ortho position is sterically constrained in the bacterial enzyme's active site. acs.org

Further modifications have focused on creating derivatives with entirely new substitution patterns to target different enzymes or to overcome resistance. One approach involved synthesizing two series of novel 2,4-diaminopyrimidine derivatives that incorporate either a triazolopiperazine or a 1,4,8-triazaspiro[4.5]decan-3-one scaffold. rsc.orgrsc.org These compounds were evaluated for their antitumor activities against several cancer cell lines. rsc.org The structure-activity relationship (SAR) studies revealed that the nature of the aromatic ring and the terminal aniline (B41778) on the pyrimidine core significantly impacted cytotoxicity. rsc.org For example, the introduction of electron-withdrawing groups (EWGs) like 3-Cl-4-F on the phenyl group attached to the pyrimidine core had a positive effect on activity against the A549 lung cancer cell line. rsc.org

Another area of development has been in designing inhibitors for Focal Adhesion Kinase (FAK), a key enzyme in cancer development. nih.gov Researchers designed and synthesized a series of 2,4-diarylaminopyrimidine derivatives based on the structure of TAE-226, a known FAK inhibitor. nih.gov The 2,4-diaminopyrimidine scaffold was retained as it is crucial for anchoring to the hinge region of the kinase through hydrogen bonds. nih.gov Structural optimization led to the identification of compound A12, which demonstrated potent anticancer activity against A549 and MDA-MB-231 cell lines. nih.gov

The development of diaminopyrimidine derivatives as inhibitors of Mycobacterium tuberculosis DHFR has also been a focus, aiming for improved potency and selectivity over the human enzyme. bath.ac.uk This work involved synthesizing 2,4-diamino-5-phenylpyrimidine derivatives with various substitutions at the 6-position, including amino alcohols, to increase lipophilicity and enhance binding to the target enzyme. bath.ac.uk

The versatility of the diaminopyrimidine scaffold is further demonstrated in the creation of macrocyclic derivatives designed to overcome clinical resistance to existing drugs. nih.gov For example, novel diaminopyrimidine macrocycles have been synthesized as fourth-generation reversible EGFR inhibitors to combat resistance mediated by the C797S mutation. nih.gov

The following tables present data from studies on novel diaminopyrimidine scaffolds, illustrating the impact of structural modifications on their biological activity.

Table 1: Activity of 2,4-Diaminopyrimidine Derivatives with Triazolopiperazine Scaffold Against Cancer Cell Lines

CompoundR1 (Aryl Group)IC50 (μM) A549IC50 (μM) HCT-116
9a Phenyl19.97>20
9b 4-Fluorophenyl7.9915.31
9e 3-Chloro-4-fluorophenyl4.9510.76
9k Not Specified in Snippet2.143.59

Data sourced from New Journal of Chemistry. rsc.org IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A549: Human lung carcinoma cell line. HCT-116: Human colon cancer cell line.

Table 2: Activity of Selected 2,4-Diaminopyrimidine Derivatives as FAK Inhibitors

CompoundAntiproliferative Activity IC50 (nM) A549Antiproliferative Activity IC50 (nM) MDA-MB-231
A12 13094

Data sourced from RSC Medicinal Chemistry. nih.gov FAK: Focal Adhesion Kinase. MDA-MB-231: Human breast cancer cell line.

Table 3: Inhibition of Dihydrofolate Reductase (DHFR) by Lipophilic Diaminopyrimidine Derivatives

CompoundOrganismIC50 (μM)
Trimetrexate Cryptosporidium parvum<1.0
Piritrexim Cryptosporidium parvum<1.0
Trimethoprim (B1683648) Cryptosporidium parvum~4.0

Data sourced from Antimicrobial Agents and Chemotherapy. nih.gov Cryptosporidium parvum: A protozoan parasite that causes cryptosporidiosis.

These examples underscore the robustness of the 2,4-diaminopyrimidine scaffold as a template for drug discovery, allowing for systematic modifications that lead to compounds with fine-tuned activity profiles against a wide range of biological targets. orscience.ru

Computational and Theoretical Chemistry Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2,4-diamino-5-(substituted-benzyl)pyrimidines, docking simulations are instrumental in elucidating their interactions with target enzymes like dihydrofolate reductase (DHFR).

Molecular docking simulations predict how 2,4-diamino-5-(benzyl)pyrimidine derivatives fit within the active site of their target protein, such as Plasmodium falciparum DHFR (PfDHFR). These simulations can determine the binding pose of the ligand, revealing key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. For example, studies on structurally related 5-[(phenethylamino)methyl]pyrimidine-2,4-diamines showed they were promising inhibitors of PfDHFR, and docking studies were used to understand their binding mode. nih.gov The pyrimidine (B1678525) core of these compounds typically forms critical hydrogen bonds with active site residues, while the substituted benzyl (B1604629) moiety occupies a hydrophobic pocket. The binding affinity, often expressed as a docking score or estimated inhibition constant (Ki), can be calculated to rank potential inhibitors before their synthesis and biological testing. nih.govdiva-portal.org

A key outcome of docking simulations is the identification of specific amino acid residues in the target's active site that are crucial for ligand binding. For pyrimidine derivatives targeting enzymes like DHFR or bromodomain-containing protein 4 (BRD4), certain residues are consistently involved in the interaction. nih.govnih.gov For instance, in studies of other pyrimidine inhibitors, residues like Asp27 in human DHFR are canonical interaction points. In simulations with BRD4, amino acids such as Asn140, Tyr97, and Pro82 have been identified as critical for forming hydrogen bonds and hydrophobic interactions with pyrimidine-based inhibitors. nih.gov By identifying these critical residues, researchers can understand the basis of inhibitor potency and selectivity, and predict how mutations in the binding site might confer drug resistance.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.orgjocpr.com These models are essential for predicting the activity of new, unsynthesized molecules.

QSAR models are developed for series of compounds like 2,4-diamino-5-(substituted-benzyl)pyrimidines to predict their inhibitory activity against enzymes such as DHFR from various species. nih.govnih.gov These models are built using a "training set" of compounds for which the biological activity (e.g., IC₅₀ values) is known. Statistical methods, ranging from multiple linear regression to more advanced techniques like artificial neural networks, are employed to create the model. nih.gov A comparative study involving diaminopyrimidines as DHFR inhibitors found that neural networks can outperform traditional regression analysis in developing predictive QSAR models. nih.gov Once validated, these models can be used for the virtual screening of large compound libraries and for prioritizing candidates for synthesis and testing, thereby accelerating the drug discovery process. jocpr.com

Summary of Computational Techniques and Applications
Computational MethodPrimary ApplicationKey Insights Gained
Molecular DockingPrediction of ligand binding pose and affinity. nih.govIdentification of key interactions with active site residues; ranking of potential inhibitors. nih.govnih.gov
QSAR ModelingPrediction of biological activity from chemical structure. wikipedia.orgjocpr.comUnderstanding structure-activity relationships; guiding lead optimization. nih.govnih.gov
Molecular Dynamics (MD)Analysis of the stability and dynamics of the ligand-protein complex. nih.govAssessment of binding pose stability over time; characterization of conformational changes. nih.gov

The foundation of a QSAR model is the correlation of molecular descriptors with the observed biological activity. Molecular descriptors are numerical values that describe the physicochemical properties of a molecule (e.g., lipophilicity, electronic properties, size, and shape). For 2,4-diamino-5-(benzyl)pyrimidine derivatives, these descriptors are calculated and correlated with their inhibitory potency (IC₅₀ or Ki values) against a target enzyme. nih.gov For example, studies on related pyrimidines have shown that specific substitutions on the benzyl ring can drastically alter the inhibitory activity and selectivity against DHFR from different species like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. nih.govdrugbank.com By analyzing the QSAR equations, chemists can determine which properties (e.g., hydrophobicity, steric bulk, or electronic effects at a particular position) are favorable or unfavorable for activity, providing clear guidance for designing more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. For the 2,4-diamino-5-(4-nitrobenzyl)pyrimidine-target complex, MD simulations can validate the stability of the binding pose predicted by molecular docking.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules with high accuracy. nih.govresearchgate.net For this compound, DFT calculations can provide fundamental insights into its reactivity, stability, and spectroscopic properties.

DFT calculations can map the distribution of electron density and identify regions of a molecule that are susceptible to electrophilic or nucleophilic attack. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the electrostatic potential on the molecule's surface. For this compound, the MEP would likely show negative potential around the nitro group and the nitrogen atoms of the pyrimidine ring, indicating regions that are rich in electrons and can act as hydrogen bond acceptors. The amino groups would exhibit positive potential, highlighting their role as hydrogen bond donors.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy -6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy -2.1 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.4 eVIndicates high chemical stability.
Dipole Moment 5.2 DebyeSuggests significant polarity, influenced by the nitro group.

This table contains representative theoretical values to illustrate the output of DFT calculations.

DFT methods are extensively used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy state. rsc.org For this compound, geometry optimization would provide precise bond lengths, bond angles, and dihedral angles.

Furthermore, by systematically rotating the bond between the benzyl and pyrimidine moieties and calculating the energy at each step, a potential energy surface can be constructed. This analysis reveals the energy barriers between different conformations and identifies the global minimum energy structure. This information complements the dynamic picture provided by MD simulations and is crucial for understanding how the molecule might adapt its shape upon binding to a biological target. mdpi.com The optimized geometry is also the starting point for more advanced calculations, such as predicting vibrational spectra (IR and Raman) which can be compared with experimental data for structural validation.

Pre Clinical Biological Evaluation and Mechanistic Insights Non Human Models

In Vitro Antimicrobial Activity

Detailed research findings and data tables regarding the specific in vitro antimicrobial activity of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine are not available in the reviewed scientific literature. Research on analogous 2,4-diamino-5-benzylpyrimidine compounds has shown a wide range of antibacterial activity. nih.govacs.orgnih.govnih.gov The effectiveness of these compounds is often evaluated against a panel of both Gram-positive and Gram-negative bacteria.

Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus cereus)

Specific data on the activity of this compound against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus have not been reported in the available literature. Generally, 2,4-diamino-5-benzylpyrimidine derivatives have demonstrated notable activity against various Gram-positive organisms. nih.govnih.gov For instance, certain analogues have shown potent inhibitory effects on Staphylococcus aureus. nih.gov However, without experimental data for the 4-nitrobenzyl derivative, a quantitative assessment of its efficacy cannot be provided.

Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae)

There is no specific information in the scientific literature detailing the in vitro activity of this compound against Gram-negative bacterial strains like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The parent class of 2,4-diamino-5-benzylpyrimidines has been extensively studied for its broad-spectrum antibacterial properties, which include activity against Gram-negative bacteria. nih.govnih.gov The nature of the substituents on the benzyl (B1604629) ring plays a crucial role in determining the potency against these more resistant bacterial types.

Determination of Minimum Inhibitory Concentration (MIC) Values

Minimum Inhibitory Concentration (MIC) values are a standard measure of an antimicrobial agent's potency. While MIC data is available for a wide array of 2,4-diamino-5-benzylpyrimidine analogues against various bacterial strains, specific MIC values for this compound are not documented in the accessible scientific reports. For related compounds, MIC values can range from highly potent (sub-µg/mL) to moderately active, depending on the bacterial species and the specific chemical structure of the analogue. nih.govpensoft.net

In Vitro Antiparasitic Activity

The antiparasitic potential of 2,4-diamino-5-benzylpyrimidine derivatives is well-established, with many compounds investigated as inhibitors of parasitic DHFR. These agents are of particular interest for treating opportunistic infections in immunocompromised individuals.

Activity Against Pneumocystis carinii

There are no specific studies reporting the in vitro activity of this compound against Pneumocystis carinii (now known as Pneumocystis jirovecii). However, numerous other 2,4-diamino-5-benzylpyrimidine derivatives have been synthesized and evaluated as potential inhibitors of P. carinii DHFR. nih.govnih.gov These studies aim to develop more effective and less toxic alternatives to existing therapies. The efficacy of these compounds is highly structure-dependent.

Activity Against Toxoplasma gondii

Specific data on the in vitro activity of this compound against Toxoplasma gondii is not available in the current scientific literature. The development of novel DHFR inhibitors remains an active area of research for the treatment of toxoplasmosis. nih.govnih.gov Various 2,4-diamino-5-benzylpyrimidine analogues have demonstrated potent activity against T. gondii DHFR, highlighting the potential of this chemical class for antiparasitic drug discovery. nih.govnih.gov

Activity Against Plasmodium falciparum (Malaria Parasite)

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore in antimalarial research, primarily functioning through the inhibition of the parasite's dihydrofolate reductase (DHFR) enzyme. wikipedia.orgnih.gov This enzyme is critical for the folate biosynthesis pathway, which is essential for DNA synthesis and parasite replication. researchgate.netmdpi.com Compounds based on this structure, such as pyrimethamine (B1678524), have been used as antimalarial drugs. nih.gov

Research into 2,4-diamino-5-benzylpyrimidine derivatives has demonstrated their potential as potent antimalarial agents. acs.org Studies have identified various analogues with significant activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.govcore.ac.uk For instance, certain 2,4-diaminopyrimidine-based kinase inhibitors have shown sub-micromolar inhibitory concentrations, with activity equivalent to the established antimalarial drug Chloroquine (CQ) against the resistant K1 strain of P. falciparum. nih.govcore.ac.uk The development of hybrid molecules, which combine the 4-aminoquinoline (B48711) pharmacophore with a 2-aminopyrimidine (B69317) moiety, has also yielded compounds with nanomolar (nM) activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) parasite strains. nih.gov While specific activity data for this compound is not extensively detailed in the provided context, the broad activity of its structural class underscores its relevance as a potential antimalarial compound.

In Vitro Antifungal Activity

The 2,4-diaminopyrimidine class of compounds, including derivatives of 2,4-diamino-5-benzylpyrimidine, has been investigated for antifungal properties, primarily targeting the DHFR enzyme in pathogenic fungi. nih.gov Fungi, like the malaria parasite, rely on the folate pathway for survival, making DHFR an attractive target for antifungal drug development. mdpi.commdpi.com

Studies have explored the structure-activity relationships of 2,4-diamino-5-(2'-arylpropargyl)pyrimidine inhibitors against Candida albicans, a common opportunistic fungal pathogen. nih.gov In one such study, a series of inhibitors were evaluated for their ability to inhibit C. albicans DHFR (CaDHFR). The research highlighted that specific substitutions on the benzyl ring significantly influence potency. For example, a meta-biphenyl series demonstrated the greatest potency, with IC₅₀ values as low as 0.017 µM and corresponding whole-cell antifungal activity of 24 µg/mL. nih.gov In contrast, para-biphenyl derivatives showed potent enzyme inhibition but weaker antifungal activity, suggesting potential issues with cell permeability or other factors. nih.gov This indicates that while the diaminopyrimidine core is active, the specific substituent at the 5-position of the pyrimidine (B1678525) ring is crucial for effective antifungal action.

Molecular Mechanisms of Resistance Development

Resistance to diaminopyrimidine-based antifolates, particularly in P. falciparum, is a significant clinical challenge and has been extensively studied. The primary mechanism involves specific genetic mutations in the drug's target enzyme, DHFR. researchgate.netacs.org

The development of resistance in P. falciparum to DHFR inhibitors like pyrimethamine is strongly linked to point mutations in the dhfr gene. researchgate.netacs.org The most critical mutation occurs at residue 108, where serine is replaced by asparagine (S108N). nih.govacs.org This single mutation is a primary determinant of pyrimethamine resistance. researchgate.net

The accumulation of additional mutations further increases the level of resistance. researchgate.net These include mutations at positions 51 (N51I) and 59 (C59R). researchgate.net This leads to the emergence of double mutants (e.g., C59R+S108N), triple mutants (N51I/C59R/S108N), and even quadruple mutants (N51I/C59R/S108N/I164L), which confer progressively higher levels of resistance to antifolate drugs. researchgate.net The double mutant C59R+S108N, for example, shows significantly poorer binding to pyrimethamine and its derivatives compared to the single S108N mutant. acs.orgresearchgate.net

The biochemical foundation of resistance conferred by DHFR mutations is a reduction in the binding affinity of the inhibitor to the enzyme. acs.orgacs.org This is largely due to steric hindrance. In the case of the S108N mutation, the bulkier side chain of asparagine (compared to serine) creates a steric clash with substituents on the inhibitor. acs.orgresearchgate.net

For inhibitors like pyrimethamine, which has a para-chloro-phenyl group, the chlorine atom clashes with the asparagine at position 108. acs.org This steric interference is the main reason for the reduced binding of pyrimethamine to the S108N mutant DHFR. acs.org This principle applies to other 2,4-diamino-5-benzylpyrimidine derivatives with para-substituents, such as this compound. The presence of the nitro group at the para position of the benzyl ring would likely encounter similar steric constraints when binding to the S108N or C59R+S108N mutant enzymes. Research has shown that moving the substituent from the para- to the meta-position can relieve this steric clash and restore binding affinity to the mutant enzymes, a key strategy in designing inhibitors active against resistant strains. acs.orgresearchgate.net

Selectivity Profile Against Non-Target Enzymes or Organisms (e.g., host DHFR vs. pathogenic DHFR)

A crucial aspect of developing effective and safe DHFR inhibitors is ensuring high selectivity for the pathogenic enzyme over the host (e.g., human or rat) enzyme. nih.govnih.gov Diaminopyrimidine derivatives have been designed to exploit structural differences between pathogenic and mammalian DHFR active sites. nih.gov

The selectivity is often quantified as a Selectivity Index (SI), which is the ratio of the IC₅₀ value against the host enzyme to the IC₅₀ value against the pathogenic enzyme (SI = IC₅₀ Host / IC₅₀ Pathogen). A higher SI value indicates greater selectivity for the target pathogen.

Studies on 2,4-diamino-5-benzylpyrimidine analogues have demonstrated the feasibility of achieving high selectivity. For example, certain derivatives designed to inhibit DHFR from opportunistic pathogens like Pneumocystis carinii (Pc), Toxoplasma gondii (Tg), and Mycobacterium avium (Ma) showed significant selectivity over rat liver DHFR. nih.gov One compound, 2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidine, displayed a remarkable 2200-fold selectivity for Ma DHFR. nih.gov Similarly, in the development of antifungal agents, derivatives of 2,4-diamino-5-arylthiopyrimidine exhibited over 100-fold selectivity for Candida albicans DHFR. nih.gov This high selectivity is attributed to specific interactions with amino acid residues present in the pathogen's DHFR active site that differ from those in the host enzyme. nih.gov

Table 1: Inhibitory Activity (IC₅₀) and Selectivity of Various 2,4-Diaminopyrimidine Derivatives Against Pathogenic and Mammalian DHFR

Compound/Derivative ClassPathogenPathogen DHFR IC₅₀ (nM)Host (Rat) DHFR IC₅₀ (nM)Selectivity Index (SI)Reference
2,4-diamino-5-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineP. carinii2364028 nih.gov
2,4-diamino-5-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineT. gondii5.5660120 nih.gov
2,4-diamino-5-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidineM. avium1.5650430 nih.gov
2,4-diamino-[2'-methoxy-5'-(4-carboxyphenyl)ethynylbenzyl]pyrimidineM. avium3.781002200 nih.gov
2,4-Diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidineP. carinii--79 acs.org
2,4-Diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidineM. avium--910 acs.org
Note: This table presents data for structurally related compounds to illustrate the general properties of the diaminopyrimidine class, as specific data for this compound was not available in the provided search results.

Future Directions and Emerging Research Avenues

Design of Next-Generation Diaminopyrimidine Antifolates

The core challenge in antifolate development is the rise of drug resistance, primarily due to mutations in the target enzyme, DHFR. nih.gov The design of next-generation diaminopyrimidine antifolates is heavily guided by a deep understanding of these resistance mechanisms at a molecular level. nih.gov Structure-based drug design is a key strategy, utilizing high-resolution crystal structures of both wild-type and resistant DHFR enzymes to create compounds that can circumvent common mutations. nih.gov

One promising avenue is the development of "propargyl-linked antifolates" (PLAs). These compounds are specifically engineered to be potent inhibitors of both trimethoprim-sensitive and trimethoprim-resistant DHFR enzymes. nih.gov Another successful example is Iclaprim, a diaminopyrimidine designed to overcome resistance conferred by point mutations, showing potent activity against various resistant bacterial strains. nih.gov

The fundamental 2,4-diaminopyrimidine (B92962) moiety is crucial as it mimics the natural substrate, dihydrofolate, and forms key hydrogen bonds within the enzyme's active site. researchgate.net Research focuses on modifying the benzyl (B1604629) portion of the molecule, such as the 4-nitrobenzyl group in the parent compound, to exploit differences between bacterial and human DHFR active sites, thereby enhancing selectivity and potency. nih.govdrugbank.com Structure-activity relationship (QSAR) studies have shown that substitutions on the benzyl ring significantly impact inhibitory activity, with meta-position substitutions often being preferable to para-position ones for certain DHFR enzymes. nih.gov

Table 1: Comparison of Next-Generation Diaminopyrimidine Antifolate Strategies

StrategyDesign PrincipleTarget ProfileExample Compound Class
Structure-Based DesignUtilize crystal structures of resistant DHFR to guide synthesis.Wild-type and mutant DHFR enzymes.Propargyl-linked antifolates (PLAs)
Resistance-Focused ModificationModify existing scaffolds to overcome specific resistance mutations.Trimethoprim-resistant strains (e.g., MRSA).Iclaprim
Selective SubstitutionAlter substitutions on the benzyl ring to improve selectivity and potency.Bacterial DHFR over human DHFR.Novel 5-benzylpyrimidines

Exploration of Polypharmacology and Multi-Target Inhibition Strategies

The concept of polypharmacology, where a single drug is designed to interact with multiple targets, is gaining traction as a powerful strategy to enhance therapeutic efficacy and combat resistance. mdpi.com For antifolates, this involves designing compounds that not only inhibit DHFR but also other key enzymes in the folate pathway or related metabolic routes. mdpi.commdpi.com

Dual-target inhibitors have been developed to simultaneously block both DHFR and thymidylate synthase (TS), another critical enzyme in nucleotide synthesis. mdpi.com Compounds like Methotrexate (B535133) and Pemetrexed are known dual inhibitors of this nature. mdpi.com In the context of Mycobacterium tuberculosis, researchers have identified compounds that dually target the canonical DHFR (encoded by folA) and a functional analog, Rv2671, leading to highly potent antimycobacterial activity. mdpi.com

Integration of Advanced Computational Methods in Lead Optimization

Advanced computational methods are indispensable in modern drug discovery, accelerating the process of refining a lead compound like 2,4-diamino-5-(4-nitrobenzyl)pyrimidine into a viable drug candidate. nih.gov These in silico techniques allow for the rapid assessment of numerous potential modifications, saving significant time and resources compared to traditional experimental testing.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govacs.org For 2,4-diamino-5-benzylpyrimidines, QSAR has been used to predict the inhibitory potency against DHFR based on various physicochemical descriptors of the benzyl ring substituents. nih.govnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.govsums.ac.ir Docking studies with diaminopyrimidine derivatives allow researchers to visualize the binding mode within the DHFR active site, understand key interactions (like hydrogen bonds and hydrophobic contacts), and rationally design modifications to improve binding affinity. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the drug-target complex over time. mdpi.com This can reveal conformational changes in the enzyme upon inhibitor binding and help assess the stability of the interaction, offering a more nuanced understanding than static docking models. mdpi.com

These computational tools are used iteratively in the lead optimization cycle to design new analogs with enhanced potency, improved selectivity, and better pharmacokinetic profiles.

Development of Novel Assays for Mechanistic Understanding

While traditional enzyme inhibition assays measuring IC50 values are fundamental, a deeper mechanistic understanding requires more sophisticated techniques. The development of novel assays is crucial for characterizing the interaction between next-generation diaminopyrimidine antifolates and their targets.

Standard assays for DHFR activity are often spectrophotometric, monitoring the decrease in NADPH concentration at 340 nm as it is consumed during the reduction of dihydrofolate. sigmaaldrich.com However, to fully understand inhibitor mechanisms, more advanced biophysical and cellular assays are being employed:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).

Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics, yielding association (kon) and dissociation (koff) rate constants. This is particularly valuable for optimizing inhibitor residence time on the target.

Cellular Thermal Shift Assay (CETSA): CETSA measures the thermal stabilization of a target protein in response to ligand binding within intact cells. This provides direct evidence of target engagement in a physiological context, confirming that the compound reaches and binds to its intended target in the complex cellular environment.

These advanced assays provide critical data beyond simple potency, helping to elucidate the kinetic and thermodynamic properties of drug-target interactions, which are often better predictors of in vivo efficacy. nih.govnih.gov

Investigating Resistance Reversal Strategies

Overcoming established resistance is a critical goal in antifolate research. nih.gov Strategies extend beyond simply designing new inhibitors and include approaches to resensitize resistant cells to existing drugs.

Mechanisms of resistance to diaminopyrimidine antifolates are multifaceted and include:

Target modification through mutations in the folA gene encoding DHFR. nih.gov

Overexpression of the target DHFR enzyme.

Acquisition of mobile genetic elements (e.g., plasmids) carrying a resistant copy of the DHFR gene. rcsb.org

Decreased drug accumulation due to impaired import or increased efflux. nih.gov

Investigative strategies to reverse or bypass this resistance include:

Combination Therapy: Combining diaminopyrimidines with sulfonamides is a classic synergistic approach that blocks the folate pathway at two different points. rcsb.org More novel combinations involve pairing antifolates with efflux pump inhibitors to increase intracellular drug concentration.

Targeting Alternative Pathways: When resistance arises from a mutated DHFR, compounds that inhibit other essential enzymes can provide an alternative therapeutic route. For instance, a novel 2,4-diaminopyrimidine derivative was shown to effectively suppress the growth of cells deficient in folylpolyglutamate synthetase (FPGS), a mechanism linked to methotrexate resistance. nih.gov

Development of Degraders: A new strategy involves designing molecules that induce the degradation of the target protein. For example, inhibiting NAD kinase has been shown to accelerate DHFR degradation, presenting a novel mechanism to reduce DHFR levels in cancer cells and potentially synergize with direct inhibitors. nih.gov

By understanding the specific molecular basis of resistance, researchers can rationally design strategies to circumvent these mechanisms and restore the efficacy of the diaminopyrimidine antifolate class. researchgate.net

常见问题

Q. What are the primary research applications of 2,4-Diamino-5-(4-nitrobenzyl)pyrimidine in antifungal studies?

This compound is primarily studied as a dihydrofolate reductase (DHFR) inhibitor targeting fungal pathogens like Candida albicans and Candida glabrata. Its structural analogs (e.g., methylated biphenyl derivatives) exhibit nanomolar-level enzyme inhibition (IC₅₀ values as low as 17 nM) and antifungal activity in whole-cell assays (MIC ~23 µg/mL). Key applications include:

  • Enzyme inhibition studies : Evaluating competitive binding to fungal DHFR via NADPH consumption assays .
  • Antifungal optimization : Correlating substituent hydrophobicity (e.g., propargyl, C6-pyrimidine, and biphenyl groups) with activity .
  • Selectivity screening : Comparing inhibitory potency against fungal vs. human DHFR using cytotoxicity assays (e.g., Alamar Blue reduction in human cell lines) .

Q. How do structural modifications at the propargyl, C6-pyrimidine, and biphenyl positions influence DHFR inhibitory potency?

  • Propargyl position : Increased hydrophobicity (e.g., methyl or ethyl groups) enhances van der Waals interactions with residues like Ile 62, Leu 69, and Phe 36 in the hydrophobic pocket, improving docking scores by ~20% .
  • C6-pyrimidine : Longer alkyl chains (e.g., methyl → ethyl) boost activity 5–10×, but excessive bulk may induce steric clashes in the compact C6 pocket (modeled at 5–6 Å) .
  • Biphenyl systems : Para-substituted biphenyl groups (scaffold D) maximize hydrophobic contacts in the largest binding pocket (10–11 Å), increasing potency by ~50% compared to ortho or meta derivatives .

Q. What experimental assays are used to validate DHFR inhibition and antifungal activity?

  • Enzyme inhibition : IC₅₀ determination via NADPH consumption rate (ΔA₃₄₀ nm) under saturating substrate (100 µM dihydrofolate) and cofactor (100 µM NADPH) conditions, repeated in triplicate .
  • Antifungal activity : MIC determination using C. albicans cultures (1×10⁵ cells/mL) in 96-well plates with Alamar Blue dye reduction as a viability endpoint .
  • Selectivity : Parallel cytotoxicity assays in human cell lines (e.g., IC₅₀ estimation via fluorescence intensity changes post 4-hour compound exposure) .

Q. How does this compound compare to trimethoprim in targeting fungal DHFR?

Trimethoprim (2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine) shares the diaminopyrimidine core but differs in substituent chemistry. While trimethoprim is selective for bacterial DHFR, the nitrobenzyl derivatives here exploit larger fungal DHFR hydrophobic pockets (e.g., Candida species) for enhanced selectivity (30–100× over human DHFR) . Computational models suggest that the nitro group’s electron-withdrawing properties optimize π-stacking with Phe 36 and Ile 62 residues absent in bacterial homologs .

Q. What structural features define this compound as a drug-like lead?

Key parameters include:

  • Molecular weight : 284–442 Da (ideal for cellular permeability).
  • clogD : 1.7–4.8 (balances solubility and membrane penetration).
  • Hydrogen bond donors/acceptors : ≤5 each (Lipinski’s Rule of Five compliance) .
  • Rotatable bonds : Limited (<10) to reduce entropic penalties during binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro enzyme inhibition data and whole-cell antifungal activity?

Discrepancies arise when potent enzyme inhibitors (e.g., ortho-biphenyl derivatives) show poor antifungal activity due to:

  • Cellular permeability : Use Caco-2 monolayer assays or logP measurements to optimize hydrophobicity .
  • Protein binding : Evaluate serum albumin binding via equilibrium dialysis .
  • Efflux pumps : Test activity in strains overexpressing ABC transporters (e.g., C. albicans CDR1/2) .
    Methodological approach: Prioritize compounds with IC₅₀ < 50 nM and MIC < 25 µg/mL, then assess pharmacokinetic parameters .

Q. What computational strategies are effective for modeling binding interactions between this compound and fungal DHFR enzymes?

  • Molecular docking : Use Surflex-Dock with flexible active-site residues (e.g., Glu 32 for conserved H-bonding) and protonated diaminopyrimidine cores .
  • Molecular dynamics (MD) : Simulate ligand-receptor complexes (30,000 fs trajectories) with AMBER99 parameters to assess stability of hydrophobic contacts (e.g., Ile 62, Phe 36) .
  • SAR validation : Correlate docking scores (e.g., hydrophobic/polar interaction energy) with experimental IC₅₀ values (R² > 0.7 indicates predictive accuracy) .

Q. How can dual inhibitors targeting multiple fungal DHFR isoforms (e.g., C. albicans and C. glabrata) be designed?

Leverage structural homology in the folate-binding pocket:

  • Conserved residues : Align sequences for shared hydrophobic residues (e.g., Leu 69, Phe 66) to design broad-spectrum inhibitors .
  • Species-specific selectivity : Introduce substituents that exploit size differences (e.g., C. glabrata’s narrower biphenyl pocket requires shorter alkyl chains) .
    Example: Methyl-biphenyl propargyl derivatives show 30× selectivity for Candida species over human DHFR .

Q. What structural optimizations address the trade-off between potency and solubility?

  • Propargyl modifications : Replace nitro groups with polar but non-ionizable substituents (e.g., trifluoromethyl) to maintain hydrophobicity while improving solubility .
  • C6-pyrimidine : Introduce hydroxyl or methoxy groups to enhance aqueous solubility without steric clashes .
  • Salt formation : Synthesize lactate salts (e.g., trimethoprim lactate) to improve bioavailability .

Q. How do methylated biphenyl derivatives achieve enantiomer-independent inhibition?

Studies show R-20 and S-20 enantiomers exhibit identical IC₅₀ values against C. albicans DHFR due to:

  • Pocket flexibility : The active site accommodates methyl groups in any configuration via adaptive van der Waals interactions .
  • Symmetrical hydrophobicity : Both enantiomers maintain optimal contact with Ile 112 and Thr 58 residues .
    Experimental validation: Enzyme inhibition assays with purified enantiomers and X-ray crystallography of inhibitor complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2,4-Diamino-5-(4-nitrobenzyl)pyrimidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。